Phenylalanyltyrosine

Description

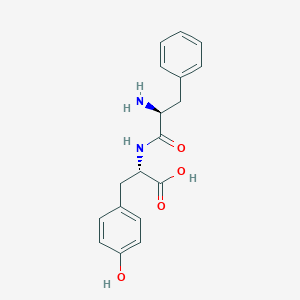

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c19-15(10-12-4-2-1-3-5-12)17(22)20-16(18(23)24)11-13-6-8-14(21)9-7-13/h1-9,15-16,21H,10-11,19H2,(H,20,22)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXRLASFHBWESK-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333656 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17355-18-9 | |

| Record name | L-Phenylalanyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylalanyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Peptide Engineering of Phenylalanyltyrosine

Chemical Synthesis Approaches for Phenylalanyltyrosine

The creation of the peptide bond between phenylalanine and tyrosine can be achieved through several synthetic methodologies, each with distinct advantages and applications. These methods range from stepwise assembly on a solid support to reactions in a homogenous solution and the use of enzyme catalysts.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of amino acids into a desired sequence. bachem.com In SPPS, the C-terminal amino acid, in this case, tyrosine, is anchored to an insoluble polymer resin. bachem.comnih.gov The synthesis then proceeds by the sequential addition of N-terminally protected amino acids, such as Fmoc-protected Phenylalanine. nih.gov

Each cycle of amino acid addition involves two key steps:

Deprotection: The removal of the temporary Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide. bachem.com

Coupling: The formation of the peptide bond between the newly deprotected N-terminus and the carboxyl group of the incoming protected amino acid, facilitated by a coupling reagent. bachem.com

This iterative process simplifies the purification of the growing peptide chain, as excess reagents and byproducts are removed by simple filtration and washing steps. bachem.com The use of a triazene (B1217601) linker to attach phenylalanine to the resin has been reported as a useful strategy in the solid-phase synthesis of several bioactive peptides. nih.gov The choice of resin and protecting groups is crucial and can be tailored to the specific requirements of the synthesis. researchgate.netgoogle.com

| Synthesis Step | Description | Key Reagents/Conditions |

| Resin Loading | The C-terminal amino acid (Tyrosine) is attached to a solid support. | Resin (e.g., MBHA-polystyrene), Anchoring chemistry (e.g., triazene linker) |

| Deprotection | Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound Tyrosine. | 20% piperidine (B6355638) in DMF |

| Coupling | Addition of the next amino acid (Fmoc-Phenylalanine) to form the peptide bond. | Coupling reagents (e.g., DIC, HOBt), Fmoc-Phe-OH |

| Cleavage | Release of the synthesized this compound from the resin. | Acidolytic cleavage (e.g., TFA in DCM) |

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS and remains a valuable technique, particularly for the synthesis of certain peptides that are not amenable to solid-phase methods. nih.govlibretexts.org In this approach, the peptide is synthesized in a homogenous solution, and purification after each step is typically achieved by extraction or crystallization. dokumen.pub

A key challenge in solution-phase synthesis is preventing unwanted side reactions. This is managed through the use of protecting groups for the N-terminus of one amino acid and the C-terminus of the other. libretexts.org For the synthesis of this compound, the amino group of phenylalanine would be protected (e.g., with a Boc group), and the carboxyl group of tyrosine would be protected (e.g., as a methyl or benzyl (B1604629) ester). The peptide bond is then formed using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. libretexts.orgamericanpeptidesociety.org

The general steps for solution-phase synthesis of this compound are:

Protection of the N-terminus of Phenylalanine and the C-terminus of Tyrosine.

Coupling of the protected amino acids using a suitable reagent.

Deprotection of the termini of the resulting dipeptide.

| Strategy | Description | Advantages | Disadvantages |

| Stepwise Synthesis | Amino acids are added one by one to the growing peptide chain. | High control over the sequence. | Time-consuming purification after each step. |

| Fragment Condensation | Pre-synthesized peptide fragments are coupled together. | Efficient for synthesizing long peptides. | Risk of racemization at the C-terminus of the coupling fragment. nih.gov |

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis to create complex molecules. nih.govucl.ac.uk This approach can offer high stereoselectivity and mild reaction conditions. nih.gov While specific chemoenzymatic routes for this compound are not extensively detailed in the provided search results, the general principles can be applied. For instance, enzymes like ligases could potentially be used to form the peptide bond between phenylalanine and tyrosine derivatives. This method often requires the use of activated amino acid esters as substrates. The integration of chemical and biological transformations provides a powerful strategy for synthesizing structurally diverse and optically pure compounds. ucl.ac.uk

Postsynthetic Modification of this compound-Containing Peptides

Once a peptide containing the this compound sequence is synthesized, it can be further modified to enhance its properties. These postsynthetic modifications can introduce conformational constraints, improve stability, and alter biological activity.

C-H Functionalization for Constrained Peptide Architectures

C-H functionalization is a powerful tool for modifying peptides directly, without the need for pre-installed functional groups. ntu.ac.ukchinesechemsoc.org This strategy allows for the selective modification of the aromatic side chains of phenylalanine and tyrosine. acs.orgfao.org Palladium-catalyzed reactions are commonly employed for this purpose. ntu.ac.uk

For instance, the aromatic C-H bonds in the phenylalanine and tyrosine residues can be targeted for olefination, a reaction that introduces an alkene group. ntu.ac.uk This modification can be used to create constrained peptide structures. Bidentate coordination of the peptide to the palladium catalyst is often crucial for the success of these reactions. ntu.ac.uk The functionalization can be directed to specific positions on the aromatic rings, offering a high degree of control over the final structure. acs.org

Macrocyclization and Stapling Techniques for Enhanced Stability

Macrocyclization is a widely used strategy to improve the stability and cell permeability of peptides. nih.govrsc.org "Stapled" peptides are a class of macrocyclic peptides where the cyclic structure is formed by linking two amino acid side chains. researchgate.net

In peptides containing both phenylalanine and tyrosine, a covalent bond can be formed between their aromatic side chains through an intramolecular palladium-catalyzed C-H activation process. researchgate.net This creates a biaryl linkage that "staples" the peptide into a more rigid conformation. This technique can be applied both in solution and on solid phase. researchgate.net Another approach involves the multicomponent stapling between two tyrosine residues using bifunctional triazine linkers. rsc.org These methods provide access to unique peptide architectures that are not easily accessible through traditional macrolactamization. nih.govspringernature.com

Biotransformation Processes for Aromatic Amino Acids Relevant to this compound Constituents

Biotransformation, the process of using biological systems to perform chemical modifications, is a cornerstone of modern biotechnology. For the constituent amino acids of this compound—Phenylalanine and Tyrosine—biotransformation is pivotal for both their synthesis and their conversion into a vast array of valuable compounds. This section explores the microbial and enzymatic processes involved in the production and modification of these aromatic amino acids.

The industrial production of aromatic amino acids like L-phenylalanine (L-Phe) and L-tyrosine (L-Tyr) largely relies on microbial fermentation processes. d-nb.infofrontiersin.org These methods are often more cost-effective and sustainable than chemical synthesis. researchgate.net Microorganisms, particularly engineered strains of Escherichia coli and Corynebacterium glutamicum, are workhorses in this field. d-nb.infofrontiersin.org They synthesize these amino acids from simple carbon sources via the shikimate pathway. d-nb.infofrontiersin.org

The shikimate pathway is the central metabolic route for the biosynthesis of aromatic compounds in bacteria, plants, and fungi. d-nb.inforesearchgate.net It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and D-erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). frontiersin.org A series of enzymatic steps then leads to chorismate, a key branch-point intermediate. d-nb.info From chorismate, separate branches of the pathway lead to the synthesis of Phenylalanine, Tyrosine, and Tryptophan. d-nb.infofrontiersin.org

Metabolic engineering plays a crucial role in optimizing microbial strains for the overproduction of Phenylalanine and Tyrosine. d-nb.info Strategies often involve:

Increasing Precursor Availability : Overexpressing genes such as tktA (transketolase) and talB (transaldolase) to enhance the supply of E4P. d-nb.info

Deregulation of Feedback Inhibition : Key enzymes in the pathway are often subject to feedback inhibition by the final amino acid products. Creating mutant versions of these enzymes that are resistant to this inhibition is a common strategy. frontiersin.org

Directing Carbon Flow : Engineering the metabolic network to channel more carbon towards the shikimate pathway and the desired amino acid. frontiersin.org

Beyond their de novo synthesis, Phenylalanine and Tyrosine serve as substrates for a wide range of biotransformation reactions, yielding high-value products.

Biotransformation of L-Phenylalanine: L-Phenylalanine can be converted into several important compounds through enzymatic processes. A key transformation is its deamination by Phenylalanine Ammonia Lyase (PAL) to produce cinnamic acid, a precursor for flavonoids and other phenylpropanoids. frontiersin.org In some yeasts, like Yarrowia lipolytica, L-Phenylalanine can be metabolized almost exclusively to phenylacetic acid under highly aerobic conditions. mdpi.com Another significant biotransformation is the conversion of L-Phenylalanine to phenylpyruvic acid (PPA), a versatile chemical used in pharmaceuticals and food industries, a process that can be achieved using engineered E. coli. plos.org

Biotransformation of L-Tyrosine: L-Tyrosine is a precursor for a multitude of biologically active molecules. davuniversity.org One of the most notable biotransformations is its hydroxylation to L-DOPA (3,4-dihydroxy-L-phenylalanine), a crucial drug for treating Parkinson's disease. researchgate.net This reaction is catalyzed by the enzyme tyrosinase. researchgate.net Furthermore, tyrosinase can be involved in the synthesis of melanin. creative-proteomics.comwikipedia.org Tyrosine can also be converted to p-coumaric acid by Tyrosine Ammonia Lyase (TAL), an enzyme found in some plants and bacteria. frontiersin.orgwikipedia.org Like Phenylalanine, L-Tyrosine can be transformed by Yarrowia lipolytica into 4-hydroxyphenylacetic acid. mdpi.com

The following table summarizes key biotransformation products derived from Phenylalanine and Tyrosine.

| Starting Amino Acid | Enzyme(s) | Product | Significance |

| L-Phenylalanine | Phenylalanine Ammonia Lyase (PAL) | Cinnamic Acid | Precursor for flavonoids, phenylpropanoids. frontiersin.org |

| L-Phenylalanine | Transaminases, Oxidases | Phenylacetic Acid | Natural flavor and fragrance compound. mdpi.com |

| L-Phenylalanine | L-amino acid deaminase/oxidase | Phenylpyruvic Acid | Pharmaceutical and chemical intermediate. plos.org |

| L-Tyrosine | Tyrosinase | L-DOPA | Treatment for Parkinson's disease. researchgate.net |

| L-Tyrosine | Tyrosine Ammonia Lyase (TAL) | p-Coumaric Acid | Precursor for various natural products. frontiersin.orgwikipedia.org |

| L-Tyrosine | Transaminases, Oxidases | 4-Hydroxyphenylacetic Acid | Chemical intermediate. mdpi.com |

The continuous development of metabolic engineering and synthetic biology tools promises to further enhance the efficiency and expand the scope of biotransformation processes for these vital aromatic amino acids. frontiersin.org

Enzymatic Hydrolysis and Biodegradation of Phenylalanyltyrosine

Mechanisms of Proteolytic Cleavage of Dipeptide Bonds

Various proteases, with distinct specificities, can hydrolyze the peptide bond in Phenylalanyltyrosine. The efficiency and site of cleavage are determined by the enzyme's substrate preference.

Chymotrypsin (B1334515), a key digestive enzyme, demonstrates a strong preference for cleaving peptide bonds at the carboxyl (C-terminal) side of aromatic amino acids. pearson.comabcam.comscbt.com This makes this compound an ideal substrate for chymotrypsin. The enzyme's active site contains a hydrophobic pocket that accommodates the aromatic side chains of phenylalanine and tyrosine, positioning the adjacent peptide bond for hydrolysis. libretexts.orgnih.gov The catalytic triad (B1167595) of amino acids (serine, histidine, and aspartate) within the chymotrypsin active site facilitates the nucleophilic attack on the peptide bond, leading to its cleavage. pressbooks.pub This process results in the release of free phenylalanine and tyrosine. doubtnut.com

Chymotrypsin's specificity ensures the efficient breakdown of proteins and peptides containing aromatic residues into smaller, absorbable components. scbt.comwikipedia.org The enzyme is secreted by the pancreas as an inactive precursor, chymotrypsinogen, and is activated in the small intestine where it participates in protein digestion. pearson.comabcam.com

Table 1: Chymotrypsin Substrate Specificity

| Enzyme | Preferred Cleavage Site | Example Substrate |

|---|---|---|

| Chymotrypsin | C-terminal side of aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) pearson.comlibretexts.orgwikipedia.org | Phenylalanyltyrosine |

| Less preference for Leucine (B10760876) and Methionine pearson.com |

This table illustrates the primary cleavage preference of chymotrypsin.

Trypsin, another crucial pancreatic serine protease, exhibits a different substrate specificity compared to chymotrypsin. nih.gov It preferentially cleaves peptide bonds at the C-terminal side of basic amino acids, namely lysine (B10760008) and arginine. nih.govwikipedia.orgacs.org Due to this specificity, trypsin would not directly hydrolyze the peptide bond in the dipeptide this compound, as neither phenylalanine nor tyrosine is a basic amino acid. However, in the context of a larger polypeptide chain, trypsin's action at other sites could make the this compound residue more accessible to other peptidases. wikipedia.org

Table 2: Trypsin Substrate Specificity

| Enzyme | Preferred Cleavage Site |

|---|---|

| Trypsin | C-terminal side of basic amino acids (Lysine, Arginine) wikipedia.orgacs.org |

This table highlights the specific cleavage sites for trypsin.

Beyond chymotrypsin and trypsin, a variety of other peptidases contribute to the breakdown of peptides like this compound. These can be broadly categorized as endopeptidases and exopeptidases. wikipedia.orgtaylorandfrancis.com

Endopeptidases , like chymotrypsin and trypsin, cleave peptide bonds within the interior of a polypeptide chain. wikipedia.orgtaylorandfrancis.com Other examples include pepsin, which preferentially cleaves before aromatic amino acids like phenylalanine and tyrosine, and elastase, which targets small, non-polar residues. wikipedia.orgmdpi.com

Exopeptidases act on the ends of peptide chains. taylorandfrancis.comabuad.edu.ng

Aminopeptidases cleave the N-terminal amino acid.

Carboxypeptidases remove the C-terminal amino acid. In the case of this compound, a carboxypeptidase could cleave off the C-terminal tyrosine.

The coordinated action of these various peptidases ensures the complete breakdown of dietary and endogenous proteins into dipeptides, tripeptides, and free amino acids for absorption and utilization. wikipedia.orgconicet.gov.ar

Trypsin-mediated Hydrolysis and Substrate Specificity

In Vivo Catabolism and Fate of this compound

Once hydrolyzed into its constituent amino acids, phenylalanine and tyrosine are absorbed and enter the body's general amino acid pool. Their subsequent catabolism follows well-established metabolic pathways, primarily occurring in the liver. davuniversity.orgslideshare.net

Integration into General Phenylalanine and Tyrosine Degradation Pathways

The catabolism of phenylalanine and tyrosine is interconnected. davuniversity.orgontosight.ai Phenylalanine is first converted to tyrosine by the enzyme phenylalanine hydroxylase. ontosight.airesearchgate.net This is the primary metabolic fate for phenylalanine not used in protein synthesis. nih.gov From this point, the degradation pathway for both amino acids converges. davuniversity.orgslideshare.net

The main steps in the degradation pathway include:

Transamination of Tyrosine: Tyrosine undergoes transamination to form p-hydroxyphenylpyruvate. davuniversity.orgslideshare.net

Conversion to Homogentisate (B1232598): p-Hydroxyphenylpyruvate is then converted to homogentisate by the enzyme p-hydroxyphenylpyruvate dioxygenase. davuniversity.orgontosight.ai

Formation of Fumarate (B1241708) and Acetoacetate (B1235776): Through a series of further enzymatic reactions, homogentisate is ultimately broken down into fumarate and acetoacetate. ontosight.ainih.gov

Fumarate can enter the citric acid cycle for energy production, while acetoacetate is a ketone body that can also be used as an energy source. This dual fate classifies both phenylalanine and tyrosine as both glucogenic and ketogenic amino acids. davuniversity.org

Metabolic Flux and Kinetic Studies of Dipeptide Breakdown

Metabolic flux and kinetic studies, often employing stable isotope tracers, provide insights into the rates of phenylalanine and tyrosine metabolism in the body. nih.govresearchgate.netphysiology.org These studies measure the rate of appearance and disappearance of these amino acids from the plasma, reflecting the balance between protein breakdown, protein synthesis, and amino acid catabolism. nih.govtandfonline.com

The rate of phenylalanine hydroxylation to tyrosine is a key regulatory step and can be quantified using tracer techniques. researchgate.netphysiology.org In healthy individuals in a postabsorptive state, a certain percentage of phenylalanine is disposed of through its conversion to tyrosine. nih.gov Alterations in dietary protein and specific amino acid intake can influence the fluxes of phenylalanine and tyrosine, affecting their rates of oxidation and incorporation into protein. tandfonline.comjst.go.jpresearchgate.net For instance, studies have shown that the catabolism of both leucine and phenylalanine increases after a meal, indicating that the body adjusts its metabolic processes in response to nutrient availability. physiology.org

Kinetic studies on liver cells have also shed light on how factors like starvation and hormonal changes can affect the enzymatic activities and catabolic flux of aromatic amino acids. portlandpress.comnih.gov These investigations are crucial for understanding the dynamic regulation of amino acid homeostasis in various physiological and pathological states. mdpi.comnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Chymotrypsin |

| Chymotrypsinogen |

| Trypsin |

| Trypsinogen |

| Lysine |

| Arginine |

| Leucine |

| Methionine |

| Serine |

| Histidine |

| Aspartate |

| Pepsin |

| Elastase |

| Aminopeptidases |

| Carboxypeptidases |

| p-hydroxyphenylpyruvate |

| Homogentisate |

| Fumarate |

| Acetoacetate |

| Tryptophan |

| Valine |

| Isoleucine |

| Alanine |

| Glycine |

| Proline |

| Glutamic acid |

| Cysteine |

| Threonine |

| Aspartic acid |

| Glutamine |

| p-coumaric acid |

| Cinnamic acid |

| Benzoic acid |

| p-hydroxybenzoic acid |

| Phenylpyruvic acid |

| Phenylacetic acid |

| Mandelic acid |

| Benzoylformic acid |

| Benzaldehyde |

| p-hydroxyphenylacetic acid |

| p-hydroxymandelic acid |

| p-hydroxybenzoylformic acid |

| p-hydroxybenzaldehyde |

| p-hydroxybenzyl-alcohol |

| Dhurrin |

| Melanin |

| Thyroid hormones |

| Catecholamines |

| Dopamine (B1211576) |

| Epinephrine |

| Norepinephrine (B1679862) |

| L-DOPA |

| Homovanillic acid |

| Acetoacetate |

| Fumarate |

| Phenylpyruvate |

| Phenyllactate |

| Phenylacetate |

| 4-hydroxyphenyllactic acid |

| Nitisinone |

| Maleylacetoacetate |

| Glutamate |

| 2-oxoglutarate |

| Aprotinin |

| p-nitroaniline |

| Chloramine-T |

| p-toluenesulphonamide |

| Hemoglobin |

| Casein |

| Paracasein |

| Calcium-paracaseinate |

Engineered Approaches for Targeted Dipeptide Degradation

The targeted degradation of specific dipeptides, such as this compound, is a significant area of interest in biotechnology and biocatalysis. While natural microorganisms and enzymes can hydrolyze peptide bonds, their native specificity, efficiency, and stability are often suboptimal for industrial or environmental applications. Engineered approaches, encompassing protein engineering, metabolic engineering, and enzyme immobilization, offer powerful tools to develop robust and highly specific biocatalytic systems for dipeptide degradation. patsnap.com These strategies aim to overcome the limitations of natural enzymes and create tailored solutions for breaking down target molecules like this compound. nih.gov

Protein Engineering for Enhanced Specificity and Activity

Protein engineering techniques are pivotal for modifying enzymes to recognize and cleave the specific peptide bond between phenylalanine and tyrosine. Methods like directed evolution and site-directed mutagenesis can be employed to alter the substrate specificity and enhance the catalytic efficiency of peptidases and proteases. patsnap.comnih.gov

Site-Directed Mutagenesis: This rational design approach involves making specific changes to the amino acid sequence of an enzyme. nih.gov By analyzing the enzyme's active site, researchers can identify key residues that interact with the substrate. For instance, modifying residues within the substrate-binding pocket of a peptidase can change its preference to specifically accommodate the bulky aromatic side chains of phenylalanine and tyrosine. pnas.org Studies on serine proteases have shown that mutating conserved residues can dramatically alter catalytic activity (kcat) and substrate affinity (KM). mdpi.comnih.gov For example, substituting the asparagine residue in the oxyanion hole of the Kex2 protease with aspartate significantly reduced its catalytic rate, demonstrating the high sensitivity of enzyme function to single amino acid changes. nih.gov This principle can be applied to tailor a protease to selectively hydrolyze this compound.

Directed Evolution: This method mimics natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural information. patsnap.com It involves creating a large library of enzyme variants through random mutagenesis, followed by screening for the desired activity—in this case, the efficient hydrolysis of this compound. Successive rounds of mutation and selection can lead to enzymes with significantly improved performance. patsnap.com

Below is a table summarizing examples of how site-directed mutagenesis has been used to alter protease characteristics, illustrating the potential for engineering a this compound-specific peptidase.

| Enzyme | Original Residue | Mutant Residue | Observed Effect | Reference |

| Peptidase E | Ser120 | Cys | 104-fold reduction in activity, confirming Ser120 as the catalytic nucleophile. | |

| Kex2 Protease | Asn314 | Asp | ~4500-fold reduction in kcat for some substrates, altering substrate specificity. | nih.gov |

| Protease PB92 | G98 | Glu | Increased half-life at 65 °C by over 30-fold, enhancing thermostability. | mdpi.com |

| Protease PB92 | Multiple sites | Combined mutations | 2 to 10-fold increase in half-life, showing cumulative stability improvements. | mdpi.com |

Metabolic Engineering of Microbial Systems

Metabolic engineering involves redesigning the metabolic pathways of microorganisms like Escherichia coli or yeast to create whole-cell biocatalysts for specific purposes. nih.gov To achieve targeted degradation of this compound, a microorganism could be engineered with a synthetic catabolic pathway. This approach involves several key steps:

Dipeptide Uptake: Introducing a specific transporter (permease) into the microbial cell membrane to efficiently import this compound from the environment.

Intracellular Hydrolysis: Overexpressing an engineered peptidase (as described above) within the cell to cleave this compound into its constituent amino acids, L-phenylalanine and L-tyrosine.

Amino Acid Catabolism: Leveraging or enhancing the host's natural pathways for the degradation of aromatic amino acids. nih.govfrontiersin.org The catabolism of phenylalanine and tyrosine typically proceeds through intermediates like phenylpyruvate and 4-hydroxyphenylpyruvate, eventually feeding into central metabolism. nih.govresearchgate.net

The following table outlines strategies used in the metabolic engineering of E. coli for L-phenylalanine production, which can be adapted for engineering degradation pathways.

| Engineering Strategy | Target | Purpose | Reference |

| Alleviate Feedback Inhibition | aroF, aroG, aroH genes | Increase carbon flow into the common aromatic amino acid pathway. | nih.gov |

| Overexpress Rate-Limiting Enzymes | tktA gene | Increase the supply of the precursor erythrose 4-phosphate (E4P). | nih.gov |

| Engineer Global Regulators | csrA/csrB system | Increase the intracellular pool of the precursor phosphoenolpyruvate (B93156) (PEP). | nih.gov |

| Enhance Export | Transporter proteins | Prevent intracellular accumulation and feedback inhibition by the product. | nih.gov |

Immobilized Enzyme Systems for Enhanced Stability and Reusability

For industrial or environmental applications, the stability and reusability of enzymes are critical. frontiersin.org Enzyme immobilization is an engineering approach that confines enzymes to a solid support material, which can significantly enhance their operational stability and allow for their easy recovery and reuse. mdpi.com

An engineered peptidase specific for this compound could be immobilized on various carriers, such as chitosan (B1678972) microparticles, alginate beads, or other polymers. frontiersin.orgacs.org Glutaraldehyde is often used as a cross-linking agent to form stable covalent bonds between the enzyme and the support matrix. frontiersin.orgacs.org Immobilization can protect the enzyme from harsh environmental conditions like extreme pH and temperature, leading to a longer operational lifespan. frontiersin.org This strategy is crucial for developing continuous bioreactors for the degradation of dipeptides in wastewater or industrial process streams. mdpi.comnih.gov

This table provides a comparative overview of the advantages of immobilized enzymes over their free counterparts, based on general findings in the literature.

| Property | Free Enzymes | Immobilized Enzymes | Reference |

| pH Tolerance | Narrow optimal range | Broader operational pH range | frontiersin.org |

| Temperature Stability | Prone to thermal denaturation | Improved stability at higher temperatures | frontiersin.org |

| Reusability | Not reusable | Can be used for multiple cycles (e.g., >10) | frontiersin.org |

| Storage Stability | Limited shelf-life | Higher activity retained over long-term storage (e.g., >70% after 30 days) | frontiersin.org |

| Process Control | Batch processing | Suitable for continuous flow reactor systems | mdpi.com |

Biological Functions and Physiological Roles of Phenylalanyltyrosine

Phenylalanyltyrosine as a Building Block in Protein Synthesis and Structure

This compound is a dipeptide composed of L-phenylalanine and L-tyrosine residues. nih.gov Both phenylalanine and tyrosine are aromatic amino acids that are fundamental components in the synthesis of proteins. frontiersin.org In the process of protein synthesis, or translation, amino acids are linked together by peptide bonds to form polypeptide chains, which then fold into functional proteins. libretexts.org While individual amino acids are the primary units incorporated into proteins, dipeptides like this compound can be formed during protein digestion or cellular metabolism.

The presence and positioning of specific dipeptide sequences within a protein's primary structure can influence its final three-dimensional conformation. For instance, interactions involving the aromatic rings of phenylalanine and tyrosine residues are significant for protein stability. mpg.de Studies on dipeptide compositions in proteins have shown that certain dipeptide combinations are enriched in specific structural regions, suggesting their role in dictating the protein's fold and function. researchgate.net

The rate of whole-body protein synthesis can be estimated using tracers of essential amino acids like phenylalanine. physiology.orgnih.gov In a postabsorptive state, the appearance of phenylalanine in the body is a direct measure of protein breakdown (proteolysis), while its removal is due to protein synthesis and its conversion to tyrosine. nih.gov

Role in Intercellular Communication and Signaling Pathways

Modulation of Amino Acid Transporters (e.g., LAT1) and Downstream Signaling

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including phenylalanine and tyrosine, across cell membranes. nih.govfrontiersin.orgnih.gov LAT1 is highly expressed in various tissues, including the blood-brain barrier and is often upregulated in cancer cells to meet their increased nutritional demands. nih.govacs.orgescholarship.org This transporter functions as a compulsory exchanger, often trading an intracellular amino acid like glutamine for an external one. nih.gov

The availability of phenylalanine and tyrosine, transported by LAT1, directly impacts intracellular signaling pathways that regulate cell growth and proliferation. mdpi.comiiarjournals.org Specifically, LAT1 is a key target for the activation of the mTOR (mammalian target of rapamycin) signaling pathway. mdpi.com Inhibition of LAT1 has been shown to decrease the phosphorylation of mTOR and its downstream targets, thereby reducing cell proliferation. iiarjournals.org

nih.govfrontiersin.orgnih.gov| Substrate | Function | Reference |

|---|---|---|

| Phenylalanine | Essential amino acid, precursor for tyrosine and neurotransmitters. | |

| Tyrosine | Precursor for catecholamine neurotransmitters and thyroid hormones. |

Influence on mTORC1 and GCN2 Signaling Cascades

The availability of amino acids, including phenylalanine, plays a critical role in regulating two major signaling pathways: the mammalian target of rapamycin (B549165) complex 1 (mTORC1) and the general control nonderepressible 2 (GCN2) pathways.

The mTORC1 signaling pathway is a central regulator of cell growth and protein synthesis. mdpi.comimrpress.com When amino acids are abundant, mTORC1 is activated, leading to the phosphorylation of its downstream targets, S6K1 and 4EBP1, which in turn promotes protein synthesis. mdpi.complos.org Studies have shown that increased concentrations of phenylalanine can enhance the phosphorylation of S6K1 and 4EBP1, indicating activation of the mTORC1 pathway. mdpi.com Conversely, fasting or amino acid deprivation leads to reduced mTORC1 signaling. plos.orgplos.org

On the other hand, the GCN2 signaling pathway is activated in response to amino acid scarcity. nih.govmdpi.comfrontiersin.org When an essential amino acid is lacking, uncharged tRNA accumulates and activates GCN2. nih.govmdpi.com Activated GCN2 then phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general inhibition of protein synthesis, allowing the cell to conserve resources. nih.govmdpi.comfrontiersin.org Research indicates that in the absence of phenylalanine, the phosphorylation level of eIF2α is elevated, signifying the activation of the GCN2 pathway. nih.govmdpi.com These two pathways, mTORC1 and GCN2, thus work in opposition to each other to maintain cellular homeostasis in response to amino acid availability. frontiersin.org

Contributions to Neurotransmitter Precursor Pools (via constituent amino acids)

The constituent amino acids of this compound, phenylalanine and tyrosine, are crucial precursors for the synthesis of several key neurotransmitters. psychiatryonline.orgkarger.commikronaehrstoffcoach.com

Dopamine (B1211576) and Norepinephrine (B1679862) Synthesis Regulation

Phenylalanine is an essential amino acid that serves as the initial substrate for the synthesis of catecholamines, a group of neurotransmitters that includes dopamine and norepinephrine. karger.comnih.gov In the body, phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase. karger.com Tyrosine is then converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis. karger.comwikipedia.org L-DOPA is subsequently decarboxylated to form dopamine. wikipedia.org Dopamine can then be further converted to norepinephrine by the enzyme dopamine β-hydroxylase. wikipedia.orgwikipedia.org

The availability of phenylalanine and tyrosine in the brain can influence the rate of dopamine synthesis. psychiatryonline.orgnih.govresearchgate.net Dietary manipulation to deplete plasma levels of these amino acids has been shown to reduce brain dopamine synthesis and release. psychiatryonline.org This highlights the direct link between the dietary intake of these amino acid precursors and the regulation of dopaminergic and noradrenergic neurotransmission.

Serotonin (B10506) Metabolism Interplay

The metabolism of serotonin is also interconnected with the availability of phenylalanine and tyrosine. karger.commikronaehrstoffcoach.com Tryptophan, the precursor for serotonin, competes with other large neutral amino acids (LNAAs), including phenylalanine and tyrosine, for transport across the blood-brain barrier via the LAT1 transporter. biorxiv.orgnih.gov

High concentrations of phenylalanine in the brain, as seen in conditions like phenylketonuria (PKU), can inhibit the transport of tryptophan into the brain. biorxiv.org This can lead to reduced cerebral serotonin synthesis. biorxiv.org Furthermore, high levels of phenylalanine can also inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. biorxiv.org Therefore, an imbalance in the levels of these aromatic amino acids can significantly impact the synthesis of both dopamine and serotonin, demonstrating a crucial interplay in neurotransmitter regulation. biorxiv.orgfrontiersin.org

karger.comwikipedia.org| Precursor Amino Acid | Key Enzymes | Resulting Neurotransmitter(s) | Reference |

|---|---|---|---|

| Phenylalanine → Tyrosine | Phenylalanine hydroxylase, Tyrosine hydroxylase, Aromatic L-amino acid decarboxylase | Dopamine, Norepinephrine | |

| Tryptophan | Tryptophan hydroxylase, Aromatic L-amino acid decarboxylase | Serotonin |

Involvement in Metabolic Homeostasis and Related Disorders

Dysregulation in Specific Pathological Conditions

The delicate balance of the Phenylalanine-Tyrosine metabolic pathway can be disrupted in several pathological conditions, leading to significant health consequences. The dysregulation is often characterized by an altered Phenylalanine to Tyrosine (Phe/Tyr) ratio in bodily fluids, which is increasingly recognized as a biomarker for various diseases. nih.gov

Elevated levels of aromatic amino acids, including Phenylalanine and Tyrosine, are frequently observed in individuals with obesity and are implicated in the development of insulin (B600854) resistance and systemic inflammation. frontiersin.org In critical illnesses, such as acute decompensated heart failure, extensive dysregulation of Phenylalanine's alternative metabolic pathways can occur, leading to stress hyperphenylalaninemia—a condition associated with increased mortality. researchgate.net Similarly, the Phe/Tyr ratio is often elevated in the acute phase of ischemic stroke and may be associated with neurological conditions like Moyamoya disease and the psychiatric symptoms of anti-NMDAR encephalitis. nih.govfrontiersin.org

The most well-documented disorders stem from inborn errors of metabolism, where genetic defects in specific enzymes impair the normal breakdown of these amino acids.

Table 1: Inherited Disorders of Phenylalanine and Tyrosine Metabolism

| Disorder | Deficient Enzyme | Chromosomal Location | Key Metabolic Consequences |

| Phenylketonuria (PKU) | Phenylalanine hydroxylase (PAH) | 12q23.2 | Accumulation of Phenylalanine and its metabolites (e.g., phenylpyruvate); deficiency of Tyrosine. prepladder.comresearchgate.net |

| Tyrosinemia Type I | Fumarylacetoacetate hydrolase (FAH) | 15q23-q25 | Accumulation of fumarylacetoacetate and its precursor succinylacetone; secondary elevation of Tyrosine. prepladder.commhmedical.com |

| Tyrosinemia Type II | Tyrosine aminotransferase (TAT) | 16q22.1-q22.3 | High levels of Tyrosine in blood and urine. prepladder.com |

| Tyrosinemia Type III | 4-hydroxyphenylpyruvate dioxygenase (HPD) | 12q24-qter | Moderate Tyrosine elevation; increased excretion of 4-hydroxyphenylpyruvate and its derivatives. prepladder.com |

| Alkaptonuria | Homogentisate (B1232598) 1,2-dioxygenase | 3q13.33 | Accumulation and excretion of homogentisic acid. prepladder.com |

In Phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase prevents the conversion of Phenylalanine to Tyrosine, leading to a toxic buildup of Phenylalanine in the brain and other tissues, while simultaneously making Tyrosine an essential amino acid that must be supplied by the diet. nih.govyoutube.com This disruption underscores the critical role of this single enzymatic step in preventing severe neurological damage and maintaining metabolic homeostasis. nih.gov Tyrosinemias involve defects further down the catabolic pathway, also resulting in the accumulation of Tyrosine and its intermediate metabolites, which can cause severe liver and kidney damage. mhmedical.com

Impact on Aromatic Amino Acid Deaminases

Aromatic amino acid deaminases are a class of enzymes that catalyze the removal of an amino group from aromatic amino acids like Phenylalanine and Tyrosine, converting them into their corresponding α-keto acids. This deamination represents an alternative metabolic route to their incorporation into proteins or conversion via the hydroxylase pathway. These enzymes play a significant role in the metabolism of microorganisms and plants and are relevant to human health, partly through the metabolic activity of the gut microbiota. wikipedia.orgresearchgate.net

Two key types of deaminases acting on Phenylalanine and Tyrosine are the ammonia-lyases and the more general L-amino acid deaminases.

Phenylalanine/Tyrosine Ammonia-Lyases (PAL/TAL): These enzymes are crucial in plants, mediating the flow of carbon from primary metabolism (amino acid synthesis) to secondary metabolism (synthesis of compounds like lignin (B12514952) and flavonoids). researchgate.netnih.gov Phenylalanine ammonia-lyase (PAL) primarily acts on Phenylalanine to produce cinnamic acid, while Tyrosine ammonia-lyase (TAL) converts Tyrosine to p-coumaric acid. Some bifunctional enzymes, known as Phenylalanine/Tyrosine ammonia-lyases (PTALs), can utilize both substrates. researchgate.net

L-amino Acid Deaminases (LAAD): Found in bacteria such as Proteus mirabilis, these enzymes can oxidatively deaminate a range of L-amino acids, including Phenylalanine and Tyrosine. researchgate.net This action converts Phenylalanine to phenylpyruvate and Tyrosine to 4-hydroxyphenylpyruvic acid. Such bacterial enzymes are relevant in the context of the human gut microbiome, where they can influence the pool of aromatic amino acid metabolites that enter systemic circulation.

The activity of these deaminases is a key metabolic switch. For instance, in engineered biocatalytic cascades, these enzymes are used to convert Phenylalanine and Tyrosine into valuable chemicals like phenylacetic acid and 2-phenylethanol. researchgate.net

Table 2: Aromatic Amino Acid Deaminases and Their Reactions

| Enzyme | Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | trans-Cinnamic acid + Ammonia |

| Tyrosine ammonia-lyase (TAL) | L-Tyrosine | p-Coumaric acid + Ammonia |

| L-amino acid deaminase (LAAD) | L-Phenylalanine, L-Tyrosine | Phenylpyruvic acid, 4-Hydroxyphenylpyruvic acid |

The function of these deaminases highlights an alternative metabolic fate for Phenylalanine and Tyrosine beyond the central Phenylalanine-hydroxylase pathway. The products of these reactions can enter various other metabolic routes, influencing a wide array of physiological processes.

Peptidomimetic Design and Conformational Studies of Phenylalanyltyrosine Analogs

Principles of Peptidomimetic Design Incorporating Phenylalanyltyrosine

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome the inherent limitations of peptides as drugs, such as poor metabolic stability and low bioavailability. azolifesciences.comwikipedia.org The design of peptidomimetics based on this compound follows several key principles aimed at retaining the essential pharmacophoric features while introducing structural modifications for improved properties. upc.edu

A primary strategy involves modifying the peptide backbone. upc.edu This can include alterations like N-methylation of the amide nitrogen or reduction of the peptide bond to create methylene (B1212753) amino derivatives. upc.edu These changes can restrict the conformational flexibility of the molecule and enhance its resistance to enzymatic degradation. Another approach is to replace one or both of the amino acid residues with non-natural amino acids or other chemical scaffolds that maintain the crucial side-chain orientations. wikipedia.orgupc.edu

The design process often begins with identifying the minimal peptide sequence that retains biological activity and then systematically replacing parts of the peptide with non-peptide moieties. upc.edu Computational chemistry tools are frequently employed to model the bioactive conformation of this compound and to develop a pharmacophore hypothesis, which defines the essential steric and electronic features for optimal interaction with the target molecule. upc.edu This information guides the design of first-generation peptidomimetics, which are often hybrid molecules that are part peptide and part small molecule. upc.edu

Conformational Constraints and Their Impact on Bioactivity

The three-dimensional conformation of a peptide is critical for its biological activity. upc.eduresearchgate.net For flexible peptides like this compound, a multitude of conformations can exist in solution, but only a specific conformation, known as the bioactive conformation, is responsible for binding to its biological target. upc.edu Peptidomimetic design often focuses on introducing conformational constraints to lock the molecule into this bioactive shape. upc.eduiupac.org

By constraining the peptide in a conformation that closely resembles the bound state, the binding affinity to the target receptor can be significantly increased. upc.eduiupac.org This is because less conformational entropy is lost upon binding. upc.edu Furthermore, conformational constraints can enhance selectivity, as a rigid analog may not be able to bind to other related receptor subtypes that recognize different conformations of the native peptide. iupac.org The introduction of constraints on the side-chain dihedral angles (χ-space) of the phenylalanine and tyrosine residues can also be a powerful tool to fine-tune the bioactivity. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound-based Peptidomimetics

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and peptidomimetic design. azolifesciences.comunifi.it These studies involve synthesizing a series of analogs of a lead compound, in this case, this compound, and evaluating their biological activity. azolifesciences.com By systematically altering the structure of the molecule and observing the corresponding changes in activity, researchers can identify the key structural features required for biological function. mdpi.comnih.gov

For this compound-based peptidomimetics, SAR studies might involve:

Side-chain modifications: Altering the phenyl group of phenylalanine or the phenol (B47542) group of tyrosine to probe the importance of aromaticity, size, and electronic properties for binding.

Backbone modifications: As discussed previously, changes to the peptide bond can provide insights into the required backbone conformation. upc.edu

Stereochemical variations: Synthesizing analogs with D-amino acids instead of the natural L-amino acids can reveal the importance of the stereochemistry at the alpha-carbon for activity.

The data obtained from SAR studies are crucial for developing a pharmacophore model, which is a three-dimensional representation of the essential interactions required for a molecule to bind to its target. upc.edu

Table 1: Hypothetical SAR Data for this compound Analogs

| Analog | Modification | Relative Bioactivity |

| This compound | None (Parent Compound) | 100% |

| (p-Fluoro)this compound | Fluorine at para-position of Phenylalanine | 120% |

| Phenylalanyl(O-Methyl)tyrosine | Methylation of Tyrosine hydroxyl group | 30% |

| D-Phenylalanyltyrosine | L-Phenylalanine replaced with D-Phenylalanine | <5% |

| Cyclo(this compound) | Cyclized peptide | 250% |

This table is for illustrative purposes and does not represent actual experimental data.

Application in Functional Materials and Ligand Design

The unique properties of this compound and its analogs extend beyond therapeutic applications into the realm of functional materials and ligand design.

Development of Peptide-based Affinity Ligands

Peptide-based ligands are increasingly being used in affinity chromatography for the purification of biomolecules, such as antibodies. researchgate.netresearchgate.net These ligands offer several advantages over traditional protein-based ligands, including lower cost, higher stability, and greater ease of synthesis and immobilization. researchgate.net

This compound can be a key component in the design of such affinity ligands. For example, a biomimetic peptide ligand containing phenylalanine and tyrosine has been designed and used to purify IgG from human serum with high purity and recovery. researchgate.net The aromatic side chains of phenylalanine and tyrosine can participate in hydrophobic and π-π stacking interactions with the target protein, contributing to the binding affinity and selectivity. upc.edu The design of these ligands often involves mimicking the binding domains of natural proteins, such as Protein A, which is widely used for antibody purification. acs.org

Peptide-mediated Liquid-Liquid Phase Separation (LLPS) and Coacervation

Liquid-liquid phase separation (LLPS) is a process where a homogeneous solution of macromolecules demixes into two distinct liquid phases: a dense, polymer-rich phase and a dilute, polymer-poor phase. rsc.org In biological systems, LLPS is a fundamental mechanism for the formation of membraneless organelles. researchgate.net

Peptides, including those containing aromatic residues like phenylalanine and tyrosine, can drive LLPS through various non-covalent interactions, including hydrophobic interactions and π-π stacking between the aromatic rings. rsc.org This process, known as coacervation, can be simple, involving the self-association of a single peptide species, or complex, involving interactions between different molecules. rsc.org

Studies have shown that the interactions between tyrosine and arginine-rich peptides are important in biological LLPS. nih.gov The complexation of these peptides is energetically driven, with π-cation interactions playing a significant role. nih.gov Minimalistic peptide motifs, such as those containing dipeptide "stickers" linked by a polar spacer, have been designed to undergo coacervation, forming liquid-like droplets. researchgate.netresearchgate.net The dipeptide Phenylalanyl-Phenylalanine (FF), a close relative of this compound, linked by a cystamine (B1669676) spacer has been shown to form coacervates. researchgate.netresearchgate.net

Self-Assembly and Nanostructure Formation by Aromatic Dipeptides

Aromatic amino acids and dipeptides have a remarkable ability to self-assemble into highly ordered nanostructures, such as nanotubes, nanofibers, and nanoribbons. nih.govresearchgate.netacs.org This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking of the aromatic rings. acs.orgrsc.org

The dipeptide diphenylalanine (FF), composed of two phenylalanine residues, is a well-studied example that forms discrete, hollow nanotubes. nih.gov The aromatic side chains play a crucial role in stabilizing these structures through "T-shaped" contacts. nih.gov While much of the research has focused on diphenylalanine, the principles of self-assembly are applicable to other aromatic dipeptides like this compound.

The self-assembly process can be influenced by environmental factors such as pH. rsc.org For L-phenylalanine, fibrillar nanostructures are formed in zwitterionic states, while flake-like structures are observed in cationic and anionic states, highlighting the role of intermolecular electrostatic interactions in directing the assembly process. rsc.org The resulting nanostructures have potential applications in biomaterial synthesis, nanodevice fabrication, and tissue engineering. nih.gov

Advanced Analytical Methodologies for Phenylalanyltyrosine Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation, identification, and quantification of Phenylalanyltyrosine. The inherent properties of its constituent amino acids, particularly the aromatic rings of phenylalanine and tyrosine, allow for effective detection using various HPLC detectors.

Fluorescence detection offers high sensitivity and selectivity for aromatic compounds. This compound, containing both phenylalanine and tyrosine residues, possesses natural fluorescence that can be harnessed for quantification without the need for derivatization. researchgate.net This intrinsic fluorescence is a significant advantage, simplifying sample preparation and analysis.

An HPLC method developed for the simultaneous measurement of phenylalanine and tyrosine utilizes their native fluorescence at an excitation wavelength of 210 nm and an emission wavelength of 302 nm. researchgate.net This approach is rapid, with analytical runs completed within minutes, and demonstrates a low limit of detection, in the micromolar range (0.3 µM). researchgate.net The principles of this method are directly applicable to this compound, given that the fluorophores are part of the dipeptide structure. Research has shown that the native fluorescence of aromatic amino acids can be effectively used as a label-free method for the quantification of peptides and proteins. nih.gov For enhanced sensitivity, especially at very low concentrations, pre-column derivatization with fluorescent tags like ortho-phthalaldehyde (OPA) or dansyl chloride can be employed. creative-proteomics.com

A study on the analysis of phenylalanine and tyrosine in dried blood and plasma samples highlights the use of a reversed-phase column (Purospher RP-18e) with a simple mobile phase of ethanol (B145695) and deionized water. This method also relies on the inherent fluorescence of the amino acids and is suitable for diagnostic purposes. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | 0.015mM dihydrogen-phosphate solution | researchgate.net |

| Detection | Fluorescence (Ex: 210 nm, Em: 302 nm) | researchgate.net |

| Run Time | < 7 minutes | researchgate.net |

| Limit of Detection | 0.3 µM | researchgate.net |

Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for HPLC analysis. This compound absorbs UV light due to its peptide bonds and the aromatic rings of its constituent amino acids. This allows for direct, underivatized analysis.

Several HPLC-UV methods have been established for the simultaneous determination of phenylalanine and tyrosine in biological samples. nih.govnih.govscribd.com These methods are typically rapid and simple. For instance, one method uses a Hypersil C8 column with a mobile phase of 5% acetonitrile (B52724) and detects the analytes at 210 nm. nih.gov The analysis is completed within 10 minutes, with a linear range suitable for clinical applications. nih.gov Another optimized method employs a Discovery HS F5-3 column and sets the UV detector to 237 nm, achieving low limits of detection (9 µM for Phenylalanine and 4 µM for Tyrosine). nih.govresearchgate.net These established conditions can be adapted for the quantification of this compound.

| Parameter | Method 1 | Method 2 | Reference |

|---|---|---|---|

| Column | Hypersil C8 | Discovery HS F5-3 | nih.govnih.gov |

| Mobile Phase | 5% Acetonitrile (v/v) | Ammonium acetate (B1210297) (50 mM) and Acetonitrile (24%) | nih.govnih.gov |

| Flow Rate | 1.5 mL/min | Not specified | nih.govnih.gov |

| Detection Wavelength | 210 nm | 237 nm | nih.govresearchgate.net |

| Analysis Time | < 10 minutes | Not specified | nih.gov |

Fluorescence Detection (FLD) Applications

Mass Spectrometry (MS) Based Approaches

Mass spectrometry, particularly when coupled with liquid chromatography, provides unparalleled specificity and sensitivity for the analysis of biomolecules like this compound.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its ability to differentiate compounds based on their mass-to-charge ratio, even in complex biological matrices. researchgate.netresearchgate.net This technique enables rapid, specific, and highly accurate detection of amino acids and peptides. researchgate.netnih.gov

For the analysis of phenylalanine and tyrosine, highly accurate and fast LC-MS/MS methods have been developed for quantification in samples like dried blood spots. researchgate.netnih.gov These methods often involve simple extraction of the underivatized amino acids followed by direct measurement. nih.gov The run times are typically short, around 4.5 minutes. nih.gov A rapid and sensitive LC-MS/MS assay has also been developed to analyze 20 gut microbial metabolites derived from phenylalanine, tyrosine, and tryptophan in a single 8-minute run. nih.gov These approaches demonstrate the power of LC-MS/MS for high-throughput and reliable quantification, which is directly transferable to the analysis of the dipeptide this compound. nih.govbohrium.com

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (sub-2 µm) to achieve higher resolution, faster separations, and increased sensitivity compared to conventional HPLC. When coupled with mass spectrometry, UHPLC-MS is a powerful tool for metabolomics and biomarker discovery. nih.gov

A sensitive UHPLC method has been validated for the analysis of phenylalanine, tyrosine, and other metabolites in rat plasma, using both fluorescence and mass spectrometry detection. nih.gov This method uses an Acquity UPLC HSS T3 column and a short 4-minute gradient, achieving limits of quantification in the low micromolar range (1.5 to 3 µM for Phe and Tyr). nih.gov Another UHPLC-MS/MS method allows for the simultaneous analysis of phenylalanine and tyrosine along with their precursors. nih.gov The enhanced separation power of UHPLC is particularly beneficial for resolving this compound from other closely related peptides or metabolites in a complex sample. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm) | nih.gov |

| Mobile Phase | Ammonium acetate (pH 5) gradient | nih.gov |

| Detection | Fluorescence and Positive ESI Mass Spectrometry | nih.gov |

| Analysis Time | 4 minutes | nih.gov |

| Limit of Quantification (LOQ) | 1.5 to 3 µM for Phe, Tyr | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for metabolomics, particularly for the analysis of small, volatile, and thermally stable molecules. frontiersin.orgmdpi.com For non-volatile compounds like amino acids and peptides, a derivatization step is required to increase their volatility. The most common derivatization is a two-step process involving methoximation followed by silylation. frontiersin.org

GC-MS has been extensively used to study metabolic pathways involving phenylalanine and tyrosine. mdpi.comnih.govamegroups.orgresearchgate.netcjnmcpu.com For example, untargeted metabolomic studies using GC-MS have identified alterations in the biosynthesis pathway of phenylalanine, tyrosine, and tryptophan in various diseases. nih.govamegroups.org In a study on endometriosis, GC-MS analysis of serum samples revealed that the biosynthesis of these aromatic amino acids was one of the most significantly altered pathways. nih.gov Similarly, in colorectal cancer models, GC-MS-based metabolomics identified dysregulated amino acid metabolism, including that of phenylalanine, as a key feature. amegroups.org While direct analysis of the intact dipeptide this compound by GC-MS is challenging due to its low volatility, this technique is invaluable for studying the broader metabolic context, including the quantification of its precursor amino acids and other related metabolites in biological systems.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Electrochemical Sensing and Biosensing Platforms

The sensitive and selective quantification of dipeptides such as this compound is crucial in various fields, including biochemistry and pharmaceutical quality control. Electrochemical sensors and biosensors have emerged as powerful tools for this purpose, offering advantages like rapid analysis, cost-effectiveness, and potential for miniaturization. dntb.gov.uamdpi.com These platforms are often based on electrodes modified with advanced materials that enhance their analytical performance. mdpi.comrsc.org

Conducting polymers (CPs), also known as "synthetic metals," are frequently used to modify electrode surfaces for the detection of amino acids and their derivatives. bohrium.commdpi.com Polymers like polyaniline (PANI), polypyrrole (PPy), and their derivatives possess unique electronic properties, high surface area, and the ability to facilitate electron transfer, which are highly beneficial for electrochemical sensing. mdpi.comnih.gov

The modification of an electrode with a CP film can enhance the electrocatalytic oxidation of target analytes, leading to improved sensitivity and selectivity. rsc.org For the constituent amino acids of this compound, PANI has been shown to have a high electrocatalytic ability. mdpi.com The porous, three-dimensional structure of CPs provides ample active sites for the electrochemical reaction to occur and can be tailored to create specific recognition sites. mdpi.com While specific studies focusing exclusively on this compound are not prevalent, the principles established for phenylalanine and tyrosine are directly applicable. dntb.gov.uabohrium.com For instance, a PANI-modified electrode could be used to detect the tyrosine moiety within the dipeptide through its oxidation. The large surface area and conductivity of the polymer amplify the signal, allowing for detection at low concentrations. mdpi.com The electrochemical methods employed often include cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide information on the redox behavior of the analyte. mdpi.comnih.gov

Key advantages of using conducting polymers include:

Enhanced Electron Transfer: CPs facilitate faster electron kinetics between the analyte and the electrode surface. rsc.org

Increased Surface Area: The polymer matrix creates a larger effective surface area, leading to a higher signal response. nih.gov

Biocompatibility: Many CPs are biocompatible, allowing for the entrapment or immobilization of biological recognition elements like enzymes. nih.gov

Electrocatalytic Activity: They can lower the overpotential required for the oxidation or reduction of the target molecule. rsc.org

Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a target molecule (the template). researchgate.netcore.ac.uk Often referred to as "plastic antibodies," MIPs offer high selectivity and stability, making them excellent candidates for creating robust sensors for complex molecules like this compound. researchgate.netadvancedsciencenews.com

The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind specific cavities that can rebind the target analyte with high affinity. core.ac.uk For this compound, the dipeptide itself would serve as the template. The resulting MIP would possess binding sites specifically designed to recognize its structure, including the distinct side chains of both phenylalanine and tyrosine.

Polyaniline (PANI) has been successfully used to create MIPs for sensing phenylalanine. researchgate.netnih.gov In one study, a PANI-based MIP fabricated on an indium tin oxide (ITO) electrode demonstrated excellent performance for phenylalanine detection, with interactions stabilized by hydrogen bonding and π-π stacking. nih.gov The sensor showed high specificity for phenylalanine even in the presence of other amino acids, including tyrosine. nih.gov This high degree of selectivity underscores the potential of MIPs to differentiate between structurally similar molecules, a critical feature for analyzing dipeptides. jst.go.jp The performance of such sensors is often evaluated by their limit of detection (LOD) and limit of quantification (LOQ).

| Electrode | Analytical Parameter | Value |

|---|---|---|

| PANI-MIP/ITO | Limit of Detection (LOD) | 4.88 µM |

| Limit of Quantification (LOQ) | 16.3 µM |

This methodology could be directly extended to create a sensor for this compound, which would offer a highly selective and sensitive analytical tool for its quantification.

Conducting Polymer-Modified Electrodes

Spectroscopic Techniques for Structural Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance where dipeptides are studied)

Spectroscopic techniques are indispensable for elucidating the three-dimensional structure and conformation of dipeptides like this compound in various environments.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light by chiral molecules. libretexts.org It is particularly powerful for studying the secondary and tertiary structure of biomolecules. jascoinc.com

For this compound, the CD spectrum is primarily influenced by two factors: the inherent chirality of the L-amino acids and the contributions from the aromatic side chains of phenylalanine and tyrosine. The aromatic residues give rise to characteristic signals in the near-UV region (250-300 nm). researchgate.netcancer.gov The precise position and intensity of these CD bands are highly sensitive to the local environment and conformation of the side chains, including their spatial orientation relative to each other and the peptide backbone. researchgate.net This makes CD an excellent tool for probing conformational changes in the dipeptide induced by factors such as pH, temperature, or binding to other molecules.

| Aromatic Residue | Approximate Wavelength Range (nm) | Electronic Transition |

|---|---|---|

| Phenylalanine | 255-270 | 1Lb |

| Tyrosine | 275-285 | 1Lb |

| Tryptophan | 290-305 | 1Lb |

Note: Tryptophan is included for comparative context as an aromatic amino acid.

By analyzing the near-UV CD spectrum of this compound, researchers can gain insights into the rigidity of the structure and the interactions between the phenyl and phenol (B47542) rings. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing atomic-resolution information about molecular structure, dynamics, and interactions in solution or the solid state. whiterose.ac.uk For a dipeptide like this compound, NMR can be used to determine its precise conformation by analyzing chemical shifts, coupling constants, and through-space interactions (via Nuclear Overhauser Effect, NOE).

1H NMR spectra allow for the identification of signals corresponding to specific protons within the molecule. whiterose.ac.uk The aromatic protons of the phenylalanine and tyrosine residues would appear in distinct regions of the spectrum, and their chemical shifts would be sensitive to the local electronic environment. researchgate.netnih.gov For example, the stacking of the two aromatic rings would cause significant changes in the chemical shifts of the protons involved. Solid-state NMR can be particularly useful for studying the structure of molecules in aggregated states, such as hydrogels or crystals, revealing how molecules like phenylalanine and tyrosine participate in forming rigid networks. researchgate.net

| Proton Type | Typical Chemical Shift Range (ppm) |

|---|---|

| Amide (NH) | ~7.5 - 8.5 |

| Aromatic (Phenyl ring - Phe) | ~7.2 - 7.4 |

| Aromatic (Phenol ring - Tyr) | ~6.7 - 7.1 |

| Alpha-Proton (α-CH) | ~4.0 - 4.8 |

| Beta-Protons (β-CH2) | ~2.8 - 3.3 |

Note: These are general, illustrative ranges. Actual values depend heavily on solvent, pH, temperature, and molecular conformation.

By combining various NMR experiments, a complete and detailed three-dimensional picture of this compound's structure and behavior in solution can be constructed.

Experimental Models and Methodologies in Phenylalanyltyrosine Research

In Vitro Cellular and Biochemical Assay Systems

In vitro models are fundamental for investigating the cellular and molecular mechanisms of Phenylalanyltyrosine metabolism. These systems allow for controlled experiments that can dissect specific biochemical pathways.

Cellular Uptake and Transport:

Studies utilizing cell lines, such as COS1 cells, have been instrumental in understanding how this compound and its constituent amino acids cross cell membranes. For instance, research has shown that the monocarboxylate transporter 10 (MCT10) facilitates the transport of aromatic amino acids like phenylalanine and tyrosine. nih.govoup.com Transfection of cells with MCT10 cDNA leads to a significant increase in the uptake of these amino acids. nih.govoup.com The efficiency of this transport can be quantified by measuring the uptake of radiolabeled amino acids.

Key findings from these assays include:

The demonstration that MCT10 is a potent transporter for thyroid hormones, a process that can be inhibited by aromatic amino acids. nih.govoup.com

The ability to assess the competitive inhibition of transport by different amino acids, providing insights into transporter specificity. For example, tryptophan has been shown to be a more potent inhibitor of T3 uptake via MCT10 than phenylalanine or tyrosine. nih.gov

Enzymatic Assays:

Biochemical assays are critical for measuring the activity of enzymes involved in phenylalanine and tyrosine metabolism. A key enzyme is phenylalanine hydroxylase (PAH), which converts phenylalanine to tyrosine. scielo.brassaygenie.comfrontiersin.org Deficiencies in this enzyme lead to the metabolic disorder phenylketonuria (PKU). scielo.brassaygenie.comfrontiersin.org

Enzymatic assays for PAH are often performed using liver extracts or recombinant enzymes. assaygenie.comolink.com These assays typically measure the rate of conversion of phenylalanine to tyrosine, which can be quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. The Human PAH ELISA kit is a valuable tool for quantifying phenylalanine hydroxylase levels in various biological samples, aiding in the study of PKU and other related disorders. assaygenie.com

Interactive Data Table: Cellular Uptake Inhibition by Aromatic Amino Acids

Animal Models for Studying Dipeptide Metabolism and Physiological Impact

Animal models are indispensable for studying the systemic effects of this compound metabolism in a living organism. Rodent models, in particular, have been extensively used.

The pioneering work of Moss and Schoenheimer in 1940, using deuterated DL-phenylalanine in rats, was the first to definitively show that phenylalanine is hydroxylated to form tyrosine. nih.govnih.gov This foundational study laid the groundwork for decades of research into amino acid metabolism.

More recent studies have employed various animal models to investigate different aspects of phenylalanine and tyrosine metabolism:

Genetic Models: The ENU1/2 mouse model, which has a mutation in the Pah gene, exhibits hyperphenylalaninemia and is used to study the mechanisms of PKU and the effects of treatments like tetrahydrobiopterin (B1682763) (BH4). nih.gov

Diet-Induced Models: Studies in fish, such as the stinging catfish (Heteropneustes fossilis), have been used to determine the optimal dietary ratio of phenylalanine to tyrosine for growth and physiological health. aquast.orgaquast.org These studies assess parameters like growth rate, feed conversion ratio, and digestive enzyme activities. aquast.orgaquast.org

Metabolic Dysfunction Models: Animal models of metabolic syndrome are used to understand how diet affects whole-body metabolism, including the pathways involving phenylalanine and tyrosine. d-nb.info

These animal models allow researchers to investigate the complex interplay between diet, genetics, and metabolism in a controlled setting, providing valuable insights that can be translated to human health.

Human Intervention Studies

Human studies are essential for understanding the real-world physiological and psychological effects of altering phenylalanine and tyrosine levels. These studies often involve dietary manipulations to transiently alter the availability of these amino acids.

Acute Phenylalanine/Tyrosine Depletion (APTD) Protocols

Acute Phenylalanine/Tyrosine Depletion (APTD) is a research method used to transiently lower the levels of dopamine (B1211576) and other catecholamines in the brain by reducing the availability of their precursors, phenylalanine and tyrosine. jpn.caaccurateclinic.complos.orgnih.govkcl.ac.ukresearchgate.netnih.gov This is achieved by having participants consume a beverage containing a mixture of large neutral amino acids (LNAAs) but lacking phenylalanine and tyrosine. accurateclinic.comresearchgate.net The other LNAAs in the mixture compete with the remaining phenylalanine and tyrosine for transport across the blood-brain barrier, further reducing their availability in the central nervous system. accurateclinic.com

APTD studies have demonstrated that this method effectively reduces plasma concentrations of phenylalanine and tyrosine. For example, studies have reported reductions of over 70% for both amino acids following an APTD challenge. jpn.caplos.org These reductions are associated with various behavioral and neurochemical changes, including alterations in mood and cognitive function. jpn.caaccurateclinic.com

Interactive Data Table: Effects of APTD on Plasma Amino Acid Concentrations

Dietary Challenge Procedures in Neuropsychiatric Research

Dietary challenge procedures, including APTD, are powerful tools in neuropsychiatric research to investigate the role of neurotransmitter systems in various disorders. jpn.caaccurateclinic.comtandfonline.comfoodandnutritionresearch.net By manipulating the dietary intake of amino acid precursors, researchers can explore the impact of altered neurotransmitter synthesis on mood, cognition, and behavior. jpn.catandfonline.comfoodandnutritionresearch.net

For instance, studies have used these procedures to examine the role of dopamine in conditions like anorexia nervosa and to understand the neurochemical basis of attention and motivation. plos.orgtandfonline.comfoodandnutritionresearch.net These studies often involve comparing the effects of an amino acid-deficient mixture to a balanced control mixture in a double-blind, crossover design. plos.org The findings from these studies can help to elucidate the pathophysiology of neuropsychiatric disorders and to identify potential therapeutic targets.